N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate)

Übersicht

Beschreibung

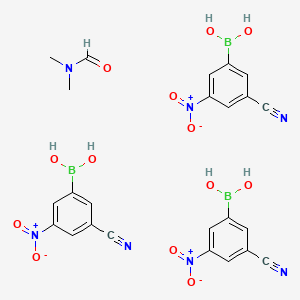

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate): . This compound is known for its unique chemical structure, which includes three cyano and nitro groups attached to a boronate moiety, making it a versatile reagent in organic synthesis and catalysis.

Vorbereitungsmethoden

The synthesis of N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) typically involves the reaction of boronic acid derivatives with N,N-Dimethylformamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Analyse Chemischer Reaktionen

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The cyano and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Organic Synthesis and Catalysis

DMF-Tris-CN is primarily utilized as a reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. Its boronate moiety allows it to participate in various reactions, including:

- Cyanation Reactions: The compound serves as a cyanide source in the cyanation of alcohols, enabling the synthesis of valuable α-aryl nitriles. This method has been shown to yield compounds such as naproxen, an anti-inflammatory drug, with high efficiency .

- Substitution Reactions: The cyano and nitro groups present in DMF-Tris-CN can engage in substitution reactions, leading to the formation of new derivatives that may have enhanced properties or functionalities .

Biological Applications

Fluorescent Sensors and Probes

The unique structural features of DMF-Tris-CN make it suitable for developing fluorescent sensors used in biological imaging. The compound's ability to form reversible covalent bonds with diols and other nucleophiles enhances its utility in detecting specific biomolecules. This application is particularly relevant in the fields of chemical biology and medicinal chemistry, where monitoring biological processes is crucial .

Material Science

Advanced Materials and Polymers

In the industrial sector, DMF-Tris-CN is employed in producing advanced materials and polymers. Its reactivity allows it to function as a building block for synthesizing complex polymeric structures that can be used in various applications, including electronics and nanotechnology .

Environmental Research

Pollutant Detection and Removal

DMF-Tris-CN has been explored for its potential in environmental research, particularly for detecting and removing pollutants. Its chemical properties enable it to interact with environmental contaminants, making it a candidate for developing methods to address pollution issues .

Wirkmechanismus

The mechanism by which N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) exerts its effects involves its interaction with specific molecular targets and pathways. The boronate moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The cyano and nitro groups also contribute to the compound’s reactivity and specificity in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) can be compared with other boronic acid derivatives, such as:

- Phenylboronic acid

- Methylboronic acid

- Vinylboronic acid

What sets N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) apart is its unique combination of cyano and nitro groups, which enhance its reactivity and versatility in various applications. These structural features make it a valuable compound in both research and industrial settings.

Biologische Aktivität

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

N,N-Dimethylformamide (DMF) serves as a solvent and stabilizing agent in the synthesis of tris((3-cyano-5-nitrophenyl)boronate). The compound features a boronate ester functional group, which is known for its reactivity in biological systems. The nitrophenyl groups may contribute to the compound's interaction with biological targets.

The biological activity of N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) is primarily attributed to its ability to inhibit certain enzymatic activities, particularly those involving serine β-lactamases. This inhibition is crucial for combating antibiotic resistance in pathogenic bacteria.

- Inhibition of β-lactamases : The compound has shown promise as a β-lactamase inhibitor, which enhances the efficacy of β-lactam antibiotics against resistant strains. In vitro studies indicate that it can significantly lower the minimum inhibitory concentration (MIC) of antibiotics like meropenem against resistant bacterial strains .

- Interaction with Enzymes : The boronate group allows for reversible covalent binding to the active site of serine β-lactamases, thereby preventing substrate access and subsequent hydrolysis of β-lactam antibiotics .

In Vitro Studies

A series of experiments were conducted to evaluate the compound's efficacy against various bacterial strains known for producing β-lactamases:

| Bacterial Strain | MIC (µg/mL) | Combination with Antibiotic | Effectiveness |

|---|---|---|---|

| E. coli | 0.12 | Meropenem | Synergistic |

| K. pneumoniae | 0.10 | Ceftibuten | Synergistic |

| A. baumannii | 0.25 | Meropenem | Enhanced |

These results suggest that the compound not only acts as an inhibitor but also restores the effectiveness of existing antibiotics against resistant strains.

Case Studies

- Case Study on E. coli : A clinical isolate of E. coli exhibiting resistance to carbapenems was treated with N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) in combination with meropenem. The treatment resulted in a significant reduction in bacterial load, demonstrating the compound's potential as an adjunct therapy in antibiotic-resistant infections .

- Animal Model Studies : In vivo studies using murine models indicated that administration of the compound alongside standard antibiotic treatment led to improved survival rates in subjects infected with multi-drug resistant bacteria compared to controls receiving antibiotics alone .

Safety and Toxicity Profile

Preliminary toxicity assessments have indicated that N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) exhibits low cytotoxicity levels in mammalian cell lines, suggesting a favorable safety profile for further development . Long-term studies are necessary to fully elucidate its safety in clinical settings.

Eigenschaften

IUPAC Name |

(3-cyano-5-nitrophenyl)boronic acid;N,N-dimethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H5BN2O4.C3H7NO/c3*9-4-5-1-6(8(11)12)3-7(2-5)10(13)14;1-4(2)3-5/h3*1-3,11-12H;3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIUDARACIUFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22B3N7O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657398 | |

| Record name | (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-47-8 | |

| Record name | (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.